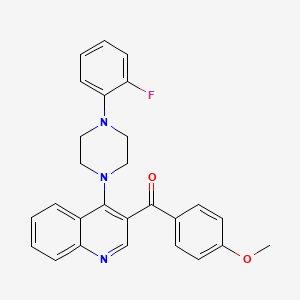
(4-(4-(2-Fluorphenyl)piperazin-1-yl)chinolin-3-yl)(4-methoxyphenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone: is a complex organic compound that features a quinoline core, a piperazine ring, and a methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.
Biology: In biological research, it is studied for its potential interactions with various biological targets, including receptors and enzymes.
Medicine: The primary interest in this compound lies in its potential as a pharmaceutical agent. It has been investigated for its activity against neurological and psychiatric disorders, such as depression and anxiety.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are critical biochemical pathways in the body . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to altered nucleotide synthesis and regulation of adenosine function .
Biochemische Analyse
Biochemical Properties
The compound (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone has been identified as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 than ENT1 . This suggests that it plays a role in the regulation of nucleotide synthesis and chemotherapy .
Cellular Effects
The effects of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone on cells are primarily related to its inhibitory action on ENTs . By inhibiting these transporters, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone exerts its effects through binding interactions with ENTs, leading to their inhibition . This results in changes in gene expression and impacts on cellular metabolism .
Temporal Effects in Laboratory Settings
Its inhibitory effect on ENTs is known to be irreversible .
Metabolic Pathways
Its interaction with ENTs suggests it may play a role in nucleotide synthesis pathways .
Subcellular Localization
The subcellular localization of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone is not clearly defined. Given its interaction with ENTs, it is likely to be found in locations where these transporters are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The quinoline derivative is then reacted with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
- (4-(4-(2-Chlorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
- (4-(4-(2-Bromophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), (4-(4-(2-Fluorophenyl)piperazin-1-yl)quinolin-3-yl)(4-methoxyphenyl)methanone may exhibit unique pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a distinct candidate for further research and development.
Eigenschaften
IUPAC Name |
[4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-33-20-12-10-19(11-13-20)27(32)22-18-29-24-8-4-2-6-21(24)26(22)31-16-14-30(15-17-31)25-9-5-3-7-23(25)28/h2-13,18H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHBWVGIUFRQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

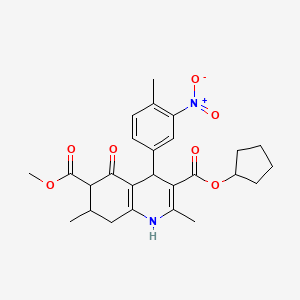
![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
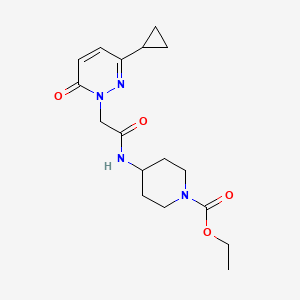
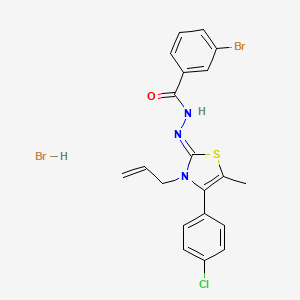
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)
![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)
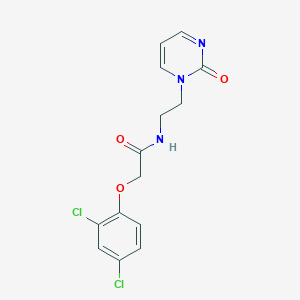
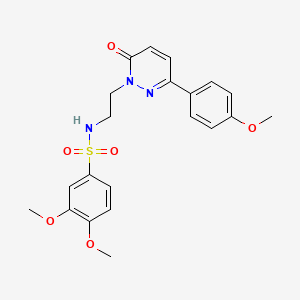
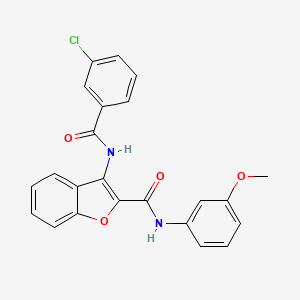
![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)
![O-[(1-Methylcyclopropyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2407756.png)
